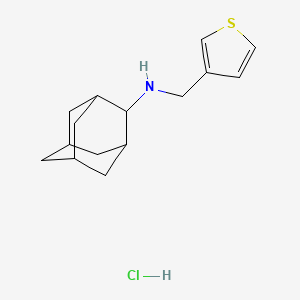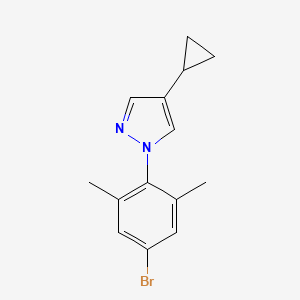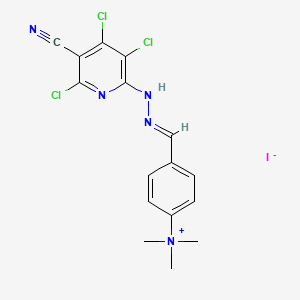![molecular formula C31H22N4O5 B15174053 (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide involves multiple steps, typically starting with the preparation of the naphthalene and nitrophenyl precursors. These precursors undergo a series of condensation and cyclization reactions under controlled conditions to form the tetracyclic core. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Advanced purification techniques, including chromatography and crystallization, are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents like sodium borohydride, can modify the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their function and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (10S,11R,15S,16R)-16-acetyl-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione .
- (10S,11R,15S,16R)-16-[1-benzotriazolyl(oxo)methyl]-13-(2-methyl-4-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione .
- (10S,11R,15S,16R)-16-acetyl-13-(2,4-dimethylphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione .
Uniqueness
The uniqueness of (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide lies in its specific structural features, such as the naphthalene and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H22N4O5 |
|---|---|
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C31H22N4O5/c36-29(32-20-13-15-21(16-14-20)35(39)40)28-27-26(25-17-12-19-7-2-4-10-23(19)33(25)28)30(37)34(31(27)38)24-11-5-8-18-6-1-3-9-22(18)24/h1-17,25-28H,(H,32,36)/t25-,26-,27-,28+/m0/s1 |
Clé InChI |
WOKZCSUWNAFMOO-LAJGZZDBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)[C@H]4[C@@H]5C=CC6=CC=CC=C6N5[C@H]([C@H]4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C=CC6=CC=CC=C6N5C(C4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
![methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate](/img/structure/B15173981.png)
![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)


![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)

![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)

![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
